methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

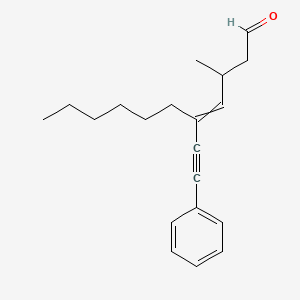

L’acide méthanesulfonique ; 4-(1-aminocyclopropyl)benzoate de méthyle est un composé qui combine l’acide méthanesulfonique et le 4-(1-aminocyclopropyl)benzoate de méthyle. L’acide méthanesulfonique est un acide organique fort de formule chimique CH₃SO₃H, connu pour sa grande solubilité dans l’eau et son utilisation comme catalyseur dans diverses réactions chimiques . Le 4-(1-aminocyclopropyl)benzoate de méthyle est un dérivé ester de l’acide benzoïque, qui comprend un groupe cyclopropyle et un groupe amino, ce qui en fait un composé polyvalent en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide méthanesulfonique ; 4-(1-aminocyclopropyl)benzoate de méthyle implique généralement l’estérification de l’acide 4-(1-aminocyclopropyl)benzoïque avec du méthanol en présence d’un catalyseur acide fort comme l’acide sulfurique. L’ester résultant est ensuite mis à réagir avec l’acide méthanesulfonique pour former le composé final.

Méthodes de production industrielle

La production industrielle d’acide méthanesulfonique implique l’oxydation du sulfure de diméthyle à l’aide d’oxygène ou de chlore, suivie de processus de purification . Le processus d’estérification pour le 4-(1-aminocyclopropyl)benzoate de méthyle peut être mis à l’échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit.

Analyse Des Réactions Chimiques

Types de réactions

L’acide méthanesulfonique ; 4-(1-aminocyclopropyl)benzoate de méthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.

Réduction : Le groupe ester peut être réduit en l’alcool correspondant.

Substitution : Le groupe acide méthanesulfonique peut être substitué par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés nitro, des alcools et des benzoates substitués, en fonction des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

L’acide méthanesulfonique ; 4-(1-aminocyclopropyl)benzoate de méthyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour la préparation de divers dérivés.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industrie : Utilisé dans la production de produits chimiques de spécialité et comme catalyseur dans divers procédés industriels

Applications De Recherche Scientifique

Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes

Mécanisme D'action

Le mécanisme d’action de l’acide méthanesulfonique ; 4-(1-aminocyclopropyl)benzoate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. La composante acide méthanesulfonique agit comme un catalyseur acide fort, facilitant diverses réactions chimiques. La composante 4-(1-aminocyclopropyl)benzoate de méthyle peut interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à divers effets biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide méthanesulfonique : Similaire à d’autres acides sulfoniques comme l’acide p-toluènesulfonique et l’acide benzènesulfonique.

4-(1-aminocyclopropyl)benzoate de méthyle : Similaire à d’autres dérivés esters de l’acide benzoïque, tels que le 4-aminobenzoate de méthyle et le 4-aminobenzoate d’éthyle.

Unicité

L’acide méthanesulfonique ; 4-(1-aminocyclopropyl)benzoate de méthyle est unique en raison de sa combinaison d’un acide fort et d’un dérivé ester avec un groupe cyclopropyle. Cette combinaison confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux dans diverses applications.

Propriétés

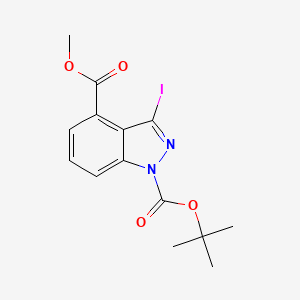

Numéro CAS |

1006037-04-2 |

|---|---|

Formule moléculaire |

C12H17NO5S |

Poids moléculaire |

287.33 g/mol |

Nom IUPAC |

methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate |

InChI |

InChI=1S/C11H13NO2.CH4O3S/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;1-5(2,3)4/h2-5H,6-7,12H2,1H3;1H3,(H,2,3,4) |

Clé InChI |

UTNGQFGMAUMZED-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)C2(CC2)N.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)

methanone](/img/structure/B12622938.png)

![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)

![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)

![4-Quinolinamine,7-chloro-N-[(3-chlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B12622996.png)